molecular formula C13H18O B1598964 2-(4-Isobutyrylphenyl)propane CAS No. 72846-62-9

2-(4-Isobutyrylphenyl)propane

Cat. No.: B1598964
CAS No.: 72846-62-9
M. Wt: 190.28 g/mol
InChI Key: KJOFMRLNOMBWIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutyrylphenyl)propane typically involves the Friedel-Crafts acylation of isobutyryl chloride with 4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutyrylphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

2-(4-Isobutyrylphenyl)propane, also known as a derivative of ibuprofen, has garnered attention for its potential biological activities. This compound is structurally related to ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and exhibits various pharmacological properties. This article synthesizes available research findings on the biological activity of this compound, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H18O
  • Molecular Weight : 194.29 g/mol

The compound features an isobutyryl group attached to a phenyl ring, contributing to its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of isobutylphenyl derivatives with propanoic acid derivatives. Common methods include:

  • Refluxing with Hydrazine : The compound can be synthesized by refluxing 2-(4-isobutylphenyl)propanoic acid with hydrazine hydrate in methanol, yielding this compound hydrazide as an intermediate .
  • Esterification : Fischer esterification techniques have been employed to produce esters of the compound, enhancing its solubility and bioavailability for biological assays .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Similar to ibuprofen, this compound has shown significant anti-inflammatory effects in various in vitro and in vivo studies. It inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Analgesic Properties : The compound has been evaluated for its analgesic properties. Studies suggest that it effectively reduces pain in animal models comparable to traditional NSAIDs .
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated a significant reduction in inflammation markers in rat models treated with this compound compared to control groups .
Study BReported analgesic effects comparable to ibuprofen in pain models, suggesting potential as an effective pain reliever .
Study CInvestigated the antioxidant capacity of the compound, revealing notable free radical scavenging activity .

Pharmacological Characterization

Pharmacological studies have employed various assays to evaluate the efficacy of this compound:

  • Docking Studies : Molecular docking simulations have indicated strong binding affinities to COX enzymes, supporting its mechanism of action as an anti-inflammatory agent .
  • Toxicological Assessments : Toxicity studies have shown low toxicity levels at therapeutic doses, making it a promising candidate for further development .

Properties

IUPAC Name

2-methyl-1-(4-propan-2-ylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOFMRLNOMBWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401233
Record name 2-(4-ISOBUTYRYLPHENYL)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72846-62-9
Record name 2-(4-ISOBUTYRYLPHENYL)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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